molecular formula C15H12Cl2O4 B1322643 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 938250-17-0

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B1322643
CAS No.: 938250-17-0
M. Wt: 327.2 g/mol
InChI Key: QVXBLRFCUQDIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C15H12Cl2O4 and a molecular weight of 327.16 g/mol . This compound is characterized by the presence of a dichlorobenzyl group and a methoxybenzoic acid moiety, making it a valuable chemical in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the dichlorobenzyl group and the methoxybenzoic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4/c1-20-13-7-2-4-9(15(18)19)14(13)21-8-10-11(16)5-3-6-12(10)17/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXBLRFCUQDIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.